2-(3-(Mercaptomethyl)phenoxy)propionic acid

Catalog No.
S13135837
CAS No.
66477-43-8
M.F
C10H12O3S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Mercaptomethyl)phenoxy)propionic acid

CAS Number

66477-43-8

Product Name

2-(3-(Mercaptomethyl)phenoxy)propionic acid

IUPAC Name

2-[3-(sulfanylmethyl)phenoxy]propanoic acid

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C10H12O3S/c1-7(10(11)12)13-9-4-2-3-8(5-9)6-14/h2-5,7,14H,6H2,1H3,(H,11,12)

InChI Key

RKQNEZAUXLNGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)CS

2-(3-(Mercaptomethyl)phenoxy)propionic acid is an organic compound with the molecular formula C10H12O3S and a molecular weight of approximately 212.27 g/mol. It features a unique structure that includes a phenoxy group, a propionic acid moiety, and a mercaptomethyl substituent. This compound is characterized by its yellowish crystalline appearance and has a density of 1.235 g/cm³. Its boiling point is reported to be around 371.1ºC at standard atmospheric pressure .

The chemical reactivity of 2-(3-(Mercaptomethyl)phenoxy)propionic acid can be attributed to its functional groups. The mercaptomethyl group (-SH) can participate in nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can engage in esterification and amidation reactions. Additionally, the phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-(3-(Mercaptomethyl)phenoxy)propionic acid exhibits various biological activities, including potential anti-inflammatory and antioxidant effects. The mercaptomethyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have also suggested its role in modulating signaling pathways associated with inflammation and cellular proliferation .

The synthesis of 2-(3-(Mercaptomethyl)phenoxy)propionic acid typically involves several steps:

  • Formation of the Phenoxy Group: The reaction of phenol with an appropriate alkyl halide can yield the phenoxy derivative.
  • Introduction of the Mercaptomethyl Group: This can be achieved through the reaction of thiol compounds with suitable electrophiles.
  • Carboxylation: The final step involves converting the resulting compound into the propionic acid form, often via carboxylation reactions using carbon dioxide or other carboxylating agents.

These methods allow for the efficient production of high-purity 2-(3-(Mercaptomethyl)phenoxy)propionic acid suitable for research and application purposes .

2-(3-(Mercaptomethyl)phenoxy)propionic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammatory diseases.
  • Agriculture: Its antioxidant properties could be beneficial in developing plant growth regulators or protective agents against environmental stressors.
  • Cosmetics: The compound's potential skin-protective effects make it suitable for inclusion in cosmetic formulations aimed at reducing oxidative damage.

Interaction studies involving 2-(3-(Mercaptomethyl)phenoxy)propionic acid have revealed its potential to interact with various biological molecules, including enzymes and receptors involved in inflammatory responses. These interactions may modulate biochemical pathways, contributing to its therapeutic effects. Further research is necessary to elucidate the specific molecular targets and mechanisms underlying these interactions .

Several compounds share structural or functional similarities with 2-(3-(Mercaptomethyl)phenoxy)propionic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Hydroxybenzoic Acid (Salicylic Acid)Contains a hydroxyl group on a benzene ringKnown for anti-inflammatory properties
Mercaptoacetic AcidContains a thiol groupPrimarily used in biochemical applications
Phenylacetic AcidAromatic ring with acetic acid functionalityCommonly used as a building block in pharmaceuticals

While these compounds exhibit some overlapping functionalities, 2-(3-(Mercaptomethyl)phenoxy)propionic acid's combination of a mercaptomethyl group and phenoxy structure sets it apart, particularly regarding its potential applications in therapeutics and agriculture .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

212.05071541 g/mol

Monoisotopic Mass

212.05071541 g/mol

Heavy Atom Count

14

UNII

LHK3UX2AXP

Dates

Last modified: 08-10-2024

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